molecular formula C9H17ClN2O2 B1383698 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride CAS No. 2059939-00-1

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B1383698
CAS No.: 2059939-00-1
M. Wt: 220.69 g/mol
InChI Key: HTUPCHUSIULKEZ-UHFFFAOYSA-N
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Description

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C9H16N2O2·HCl It is a derivative of pyrrolidin-2-one, featuring an amino group and an oxan-4-yl substituent

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride is unique due to the presence of both the amino group and the oxan-4-yl substituent, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-1-(oxan-4-yl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c10-8-1-4-11(9(8)12)7-2-5-13-6-3-7;/h7-8H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUPCHUSIULKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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